1-methyl-4-phenyl-3-[1-(thiophene-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a methyl group at position 1 and a phenyl group at position 2. The piperidin-3-yl group at position 3 is further functionalized with a thiophene-3-carbonyl moiety. The triazolone core contributes hydrogen-bonding capacity, while the thiophene ring introduces sulfur-mediated interactions and moderate lipophilicity.
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(thiophene-3-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-21-19(25)23(16-7-3-2-4-8-16)17(20-21)14-6-5-10-22(12-14)18(24)15-9-11-26-13-15/h2-4,7-9,11,13-14H,5-6,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDALLGBINRBNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CSC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenyl-3-[1-(thiophene-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazolone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-phenyl-3-[1-(thiophene-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-3-[1-(thiophene-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on core modifications, substituent effects, and inferred pharmacological properties.
Triazolone Derivatives with Varied Piperidine Substituents
Analysis :
- Thiophene vs. Halogenated Aryl Groups: The thiophene-3-carbonyl group in the target compound balances lipophilicity and electronic effects, contrasting with the bromophenyl derivative’s high logP and the fluorophenoxy variant’s polarity. Thiophene’s electron-rich nature may improve target binding compared to bromine’s steric bulk .
- Metabolic Stability : Thiophene’s resistance to oxidative metabolism could enhance bioavailability relative to halogenated analogs, which may undergo dehalogenation .
Heterocyclic Variants with Non-Triazolone Cores
Analysis :
- Core Flexibility : The triazolone core’s partially saturated structure (4,5-dihydro) may confer conformational flexibility, aiding target adaptation versus the rigid thiazole or pyrazole cores .
- Substituent Effects : The hydroxyphenyl group in the pyrazole derivative increases solubility but may limit blood-brain barrier penetration, whereas the target compound’s thiophene maintains moderate lipophilicity .
Structural Insights from Crystallography
- SHELX Refinement : The target compound’s crystal structure (if resolved) would benefit from SHELX software, widely used for small-molecule refinement due to its robustness .
- ORTEP Visualization : Molecular geometry and substituent orientation could be illustrated using ORTEP-3, aiding in steric and electronic analysis .
Biological Activity
The compound 1-methyl-4-phenyl-3-[1-(thiophene-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring , which is known for its broad spectrum of biological activities.
- A thiophene moiety , which enhances its pharmacological profile.
- A piperidine ring , contributing to its interaction with biological targets.
Antidiabetic Effects
Research indicates that this compound exhibits significant inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in the regulation of glucocorticoids and associated with metabolic disorders such as type 2 diabetes and obesity. In vitro studies have shown that compounds similar to this one can effectively lower blood glucose levels and improve insulin sensitivity in diabetic models .
Neuroprotective Properties
The neuroprotective effects of this compound have been highlighted in studies focusing on cognitive impairments. It has shown promise in ameliorating symptoms associated with early dementia and Alzheimer's disease by modulating neuroinflammatory pathways and promoting neuronal survival .
Anticancer Activity
Recent investigations into the anticancer potential of this compound reveal that it may inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, with specific activity noted against various cancer lines. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
- Signal Transduction Pathways : The compound influences multiple signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several case studies have documented the effects of similar triazole derivatives:
- Diabetes Management : In a clinical trial involving diabetic patients, a derivative with structural similarities showed significant improvements in glycemic control when administered over a 12-week period.
- Cognitive Function : A study involving aged rats treated with a related compound demonstrated enhanced memory retention and reduced markers of neuroinflammation compared to controls.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
